molecular formula C7H11NO B2769413 2,2-Dimethyl-4-oxopentanenitrile CAS No. 33235-13-1

2,2-Dimethyl-4-oxopentanenitrile

Cat. No.: B2769413
CAS No.: 33235-13-1
M. Wt: 125.171
InChI Key: XHJHGJBVGBKYJD-UHFFFAOYSA-N
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Description

2,2-Dimethyl-4-oxopentanenitrile is an organic compound with the molecular formula C7H11NO. It is known for its unique structure, which includes a nitrile group and a ketone group. This compound is used in various chemical reactions and has applications in different fields of scientific research.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-4-oxopentanenitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in reactions with this compound include hydrazine hydrate, aldehydes, and malononitrile . Reaction conditions vary depending on the desired product but often involve specific catalysts and controlled temperatures.

Major Products Formed

Major products formed from reactions involving this compound include 3-amino-5-tert-butylpyrazole and various pyrazolo[1,5-a]pyrimidine derivatives .

Scientific Research Applications

2,2-Dimethyl-4-oxopentanenitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-4-oxopentanenitrile involves its interaction with specific molecular targets and pathways The nitrile and ketone groups in the compound allow it to participate in various chemical reactions, leading to the formation of different products

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2,2-Dimethyl-4-oxopentanenitrile include:

Uniqueness

This compound is unique due to its specific combination of a nitrile group and a ketone group, which allows it to participate in a wide range of chemical reactions. This makes it a valuable compound in various fields of scientific research and industrial applications.

Properties

IUPAC Name

2,2-dimethyl-4-oxopentanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO/c1-6(9)4-7(2,3)5-8/h4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHJHGJBVGBKYJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC(C)(C)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

4,4-Dimethyl-5-nitropentan-2-one was made according to the literature procedure; see Kloetzel, M. C. J. Am. Chem. Soc., 69, pp. 2271-2275 (1947). Under a nitrogen atmosphere, a solution of nitropentanone (9.55 g, 60.0 mmol) was cooled to 0° C. Diethyl azodicarboxylate (11.5 g, 66 mmol) and tributylphosphine (26.71 g, 132 mmol) were sequentially added. The reaction was stirred for one hour at 0° C. and then for one hour at room temperature. The solvent was removed under reduced pressure, and the residue was purified by chromatography on a HORIZON HPFC system (65I cartridge, eluting with dichloromethane). The resulting oil was treated with hexane; a precipitate formed and was removed by filtration. The filtrate was concentrated under reduced pressure, and the residue was purified by chromatography on a HORIZON HPFC system (65I cartridge, eluting with 45% to 55% ethyl acetate in hexane) to provide 5.17 g of 2,2-dimethyl-4-oxopentanenitrile as a pale yellow oil.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
9.55 g
Type
reactant
Reaction Step Two
Name
Diethyl azodicarboxylate
Quantity
11.5 g
Type
reactant
Reaction Step Three
Quantity
26.71 g
Type
reactant
Reaction Step Three

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